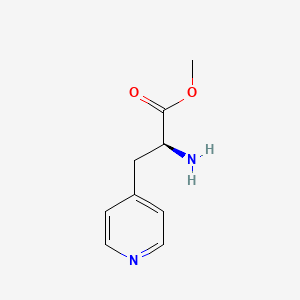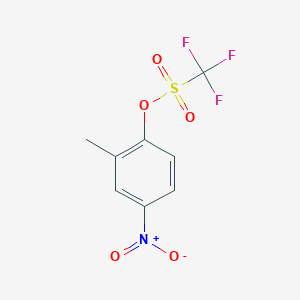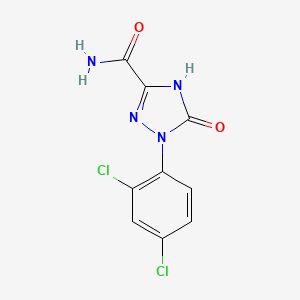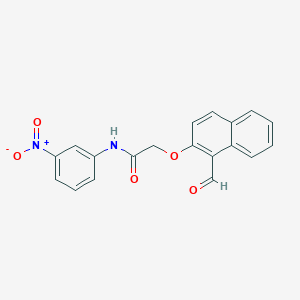![molecular formula C13H8N2O2 B12990799 7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B12990799.png)
7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that features a pyridine ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable aldehydes or ketones in the presence of a catalyst. For example, the use of manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C has been reported to achieve high yields and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyran rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell proliferation, differentiation, or apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure with a fused pyrazole and pyridine ring.
N-(Pyridin-4-yl)pyridin-4-amine: This compound features a pyridine ring with an amino group, similar to the pyridine ring in 7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound has a similar fused ring structure but with different functional groups.
Uniqueness
This compound is unique due to its specific fusion of pyridine and pyran rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H8N2O2 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
7-pyridin-4-ylpyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-2-1-5-15-11(10)8-12(17-13)9-3-6-14-7-4-9/h1-8H |
Clé InChI |
QRBOKLCIGKTLKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(OC2=O)C3=CC=NC=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


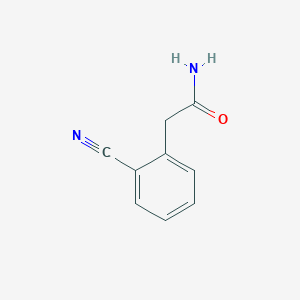
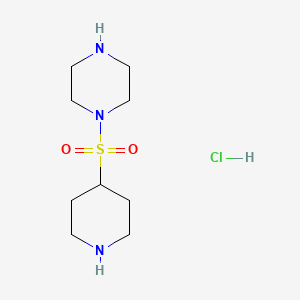
![N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide](/img/structure/B12990727.png)
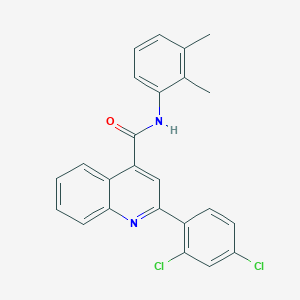
![5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12990735.png)

![3-Bromo-2-methyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B12990743.png)

